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Compound of Interest

2-(4-Fluorophenyl)-2-piperidin-1-
Compound Name:
ylacetamide

CAS No.: 1119450-95-1

Cat. No.: B1293025

Get Quote

Executive Summary & Molecule Profile

Target Molecule: 2-(4-Fluorophenyl)-2-(piperidin-1-yl)acetamide Chemical Class:

-Amino Acetamide / Fluorinated Phenylpiperidine Scaffold Molecular Formula:
Exact Mass: 236.1325 Da[1]

This guide provides a definitive protocol for the structural elucidation and purity profiling of 2-(4-
Fluorophenyl)-2-(piperidin-1-yl)acetamide. This compound represents a critical scaffold in
medicinal chemistry, often serving as a precursor for psychoactive agents (e.g., substituted
phenidates) or antimicrobial ligands.[2] Its characterization requires addressing specific
analytical challenges: the basicity of the tertiary piperidine nitrogen, the spin-spin coupling
introduced by the fluorine atom, and the potential for enantiomeric separation at the

-carbon.

Structural Confirmation: NMR Spectroscopy
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Objective: Unequivocal structural assignment using 1D and 2D NMR. The presence of the
fluorine atom provides a unique diagnostic handle via spin-spin coupling (

and
).
Experimental Protocol

e Solvent: DMSO-

(Preferred for solubility and amide proton exchange rates) or CDCI

e Concentration: 10—-15 mg in 0.6 mL solvent.

e Instrument: 400 MHz or higher.

A. H NMR (Proton) Analysis

The spectrum will exhibit distinct regions.[3] Note the splitting patterns caused by

F.[4]
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-CH

B. C NMR & F NMR

The

C spectrum is critical for observing the C-F coupling constants, which serve as a "fingerprint"
for the 4-fluorophenyl moiety.

e F NMR: Single peak around -115 ppm (referenced to CFCI
).
e C Coupling Pattern:
o C-F (ipso): ~162 ppm (Doublet,
Hz).
o C-Ar (ortho): ~115 ppm (Doublet,
Hz).
o C-Ar (meta): ~130 ppm (Doublet,
Hz).

o Amide C=0: ~172 ppm (Singlet).

Purity & Ildentity: UHPLC-MS/MS Protocol

Objective: Determine purity and confirm molecular weight. The basic piperidine nitrogen
necessitates pH control to prevent peak tailing.

Method Parameters

e Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18,
2.1 x 100 mm, 2.5 um). Why: CSH columns provide superior peak shape for basic
compounds under acidic conditions.
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» Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

¢ Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Flow Rate: 0.4 mL/min.

o Detection: UV at 254 nm (aromatic) and 210 nm (amide).

e MS Mode: ESI Positive (+).[5]

Gradient Table
Time (min) % Mobile Phase B Event
0.00 5 Equilibration
1.00 5 Hold (Elute polar salts)
8.00 95 Linear Gradient
10.00 95 Wash
10.10 5 Re-equilibration

Mass Spectrometry Interpretation
° [M+H]

: Observed at m/z 237.14.

¢ Fragmentation (MS/MS):

o Loss of Amide: Fragmentation of the C-C bond often yields the carbocation [Ph(F)-CH-

Piperidine]

o Piperidine Ring: Characteristic fragments at m/z 86 (piperidine ring cleavage).

Solid-State Characterization: IR & Melting Point

Objective: Rapid verification of functional groups and solid-state form.
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e FT-IR (ATR):

3350 & 3180 cm

(¢]

: N-H stretching (Primary amide, doublet).

1680 cm

[¢]

: C=0 stretching (Amide | band).

1220 cm

o

: C-F stretching (Strong, diagnostic).

2800-2950 cm

[e]

. C-H stretching (Aliphatic piperidine).

Analytical Workflow Diagram

This diagram illustrates the logical flow from crude synthesis to validated characterization,
ensuring no critical quality attribute is overlooked.
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Crude Sample

2-(4-Fluorophenyl)-2-(piperidin-1-yl)acetamide
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Caption: Step-by-step decision tree for the isolation and validation of the target acetamide
derivative.

References

o Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley,
2014. (Standard reference for C-F coupling constants and amide shifts).

 Aliabadi, A., et al. "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents:
Synthesis and In-vitro Cytotoxicity Evaluation."[6] Iran J Pharm Res, 2013.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1293025/docs?utm_src=pdf-body-img#comprehensive-characterization-guide-2-4-fluorophenyl-2-piperidin-1-yl-acetamide
https://pubmed.ncbi.nlm.nih.gov/24250632/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293025?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Nayak, P. S., et al. "Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-
(pyrazin-2-yl)Acetamide."[3] Journal of Crystallography, 2014.

» Agilent Technologies. "Rapid, Accurate, Sensitive and Reproducible Analysis of Amino
Acids." Application Note 5980-1193EN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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